REACTION_CXSMILES
|
Cl[CH:2](Cl)[C:3]1[CH:4]=[N:5][N:6]([CH3:11])[C:7]=1[N+:8]([O-:10])=[O:9].C([OH:15])C>O.[N+]([O-])([O-])=O.[Ag+]>[CH3:11][N:6]1[C:7]([N+:8]([O-:10])=[O:9])=[C:3]([CH:2]=[O:15])[CH:4]=[N:5]1 |f:3.4|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-dichloromethyl-1-methyl-5-nitro-1H-pyrazole
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
ClC(C=1C=NN(C1[N+](=O)[O-])C)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform
|
Type
|
FILTRATION
|
Details
|
filtered through a layer of celite
|
Type
|
CONCENTRATION
|
Details
|
Concentration and chromatography on a silica gel column with hexane and ethyl acetate (6:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1[N+](=O)[O-])C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |